Cas no 220440-84-6 (L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI))

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) structure
220440-84-6 structure
Product Name:L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
CAS-nummer:220440-84-6
MF:C46H64N8O12
MW:921.046772003174
CID:283708
PubChem ID:644141
Update Time:2025-04-19

L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • L-Proline, N-acetyl-L-a-aspartyl-D-a-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-,5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • Azapeptide-based compound 29
    • L-Proline, N-acetyl-L-alpha-aspartyl-D-alpha-glutamyl-L-isoleucyl-L-valyl-4-(phenylmethoxy)-, 5-[2-[(2,3-dihydro-1H-indol-1-yl)carbonyl]-2-propylhydrazide], (4R)- (9CI)
    • (4R)-4-{[(1S)-1-{[(2S)-1-[(2S,4R)-4-(benzyloxy)-2-({[2,3-dihydro-1H-indol-1-ylcarbonyl(propyl)amino]amino}carbonyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl}-2-methylbutyl]carbamoyl}-4-[(3S)-3-acetamido-3-formamidopropanoic acid]butanoic acid
    • BDBM3888
    • CHEMBL3301644
    • DTXSID30349297
    • 220440-84-6
    • Inchi: 1S/C46H64N8O12/c1-7-21-54(46(65)52-22-20-31-16-12-13-17-35(31)52)51-43(62)36-23-32(66-26-30-14-10-9-11-15-30)25-53(36)45(64)39(27(3)4)49-44(63)40(28(5)8-2)50-41(60)33(18-19-37(56)57)48-42(61)34(24-38(58)59)47-29(6)55/h9-17,27-28,32-34,36,39-40H,7-8,18-26H2,1-6H3,(H,47,55)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,56,57)(H,58,59)/t28-,32+,33+,34-,36-,39-,40-/m0/s1
    • InChI-sleutel: LNHYAJUIUHXJAO-IRBJYVHQSA-N
    • LACHT: O(CC1C=CC=CC=1)[C@H]1CN(C([C@H](C(C)C)NC([C@H]([C@@H](C)CC)NC([C@@H](CCC(=O)O)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)=O)=O)[C@H](C(NN(C(N2C3C=CC=CC=3CC2)=O)CCC)=O)C1

Berekende eigenschappen

  • Exacte massa: 920.46436951g/mol
  • Monoisotopische massa: 920.46436951g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 66
  • Aantal draaibare bindingen: 22
  • Complexiteit: 1720
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 7
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 273Ų
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD